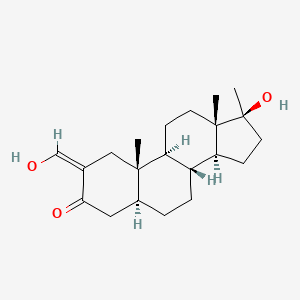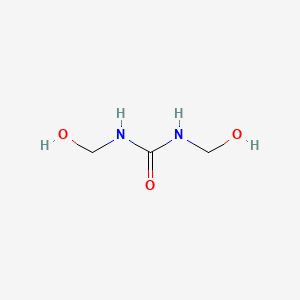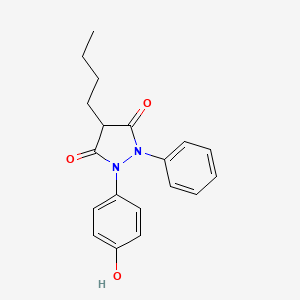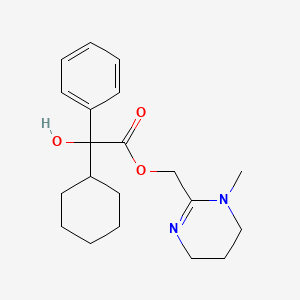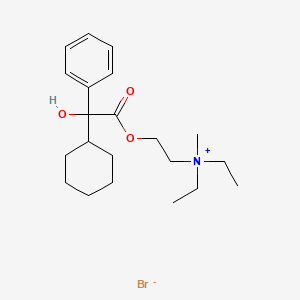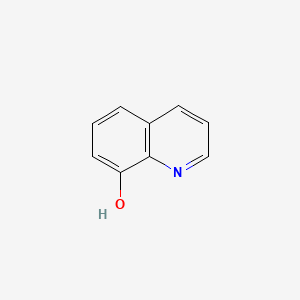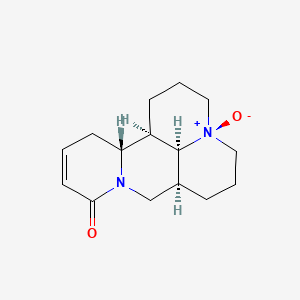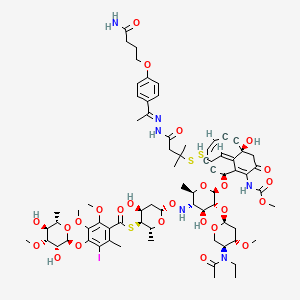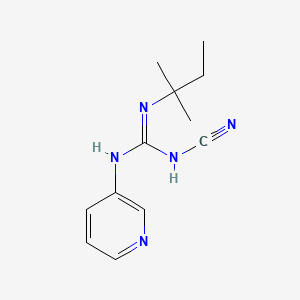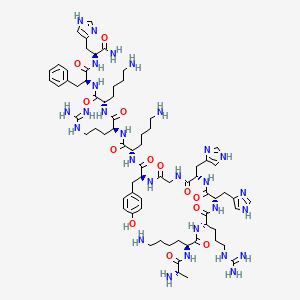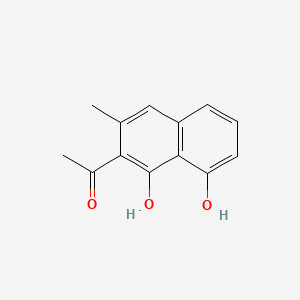
Nepodin
Overview
Description
Mechanism of Action
Nepodin is a naturally occurring compound found in the roots of Rumex japonicus Houtt. (Polygonaceae) and has been recognized for its potential therapeutic effects . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets the quinone oxidoreductase (PfNDH2) and cyclooxygenase (COX) . It also interacts with AMP-activated protein kinase (AMPK) and GLUT4 , a glucose transporter . These targets play crucial roles in various biological processes, including glucose metabolism, inflammation, and osteoclast differentiation .
Mode of Action
This compound inhibits the activity of PfNDH2 and COX, thereby exerting its anti-inflammatory effects . It also stimulates the translocation of GLUT4 to the plasma membrane by activating AMPK . This interaction results in increased glucose uptake in cells, contributing to its antidiabetic effect .
Biochemical Pathways
The activation of AMPK by this compound leads to the phosphorylation of AMPK . This event triggers the translocation of GLUT4 to the plasma membrane, enhancing glucose uptake in cells . The inhibition of COX by this compound can lead to reduced inflammation, given the role of COX in producing pro-inflammatory prostaglandins .
Pharmacokinetics
Its oral administration has been shown to improve glucose tolerance in animal models, suggesting its bioavailability .
Result of Action
This compound’s interaction with its targets leads to several molecular and cellular effects. It inhibits osteoclast differentiation, potentially reducing the risk of diseases such as osteoporosis . Its antidiabetic effect is manifested through improved glucose tolerance and decreased plasma insulin concentration in animal models . Furthermore, it exhibits antimalarial activity by inhibiting PfNDH2 .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the extraction efficiency of this compound can vary depending on the species of Rumex used . Additionally, the genetic characteristics of the plant source and potential genetic pollution could impact the quality and quantity of this compound extracted .
Biochemical Analysis
Biochemical Properties
Nepodin plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, including quinone oxidoreductase (PfNDH2) and AMP-activated protein kinase (AMPK) . This compound inhibits PfNDH2, which is involved in the electron transport chain of Plasmodium falciparum, thereby exhibiting antimalarial activity . Additionally, this compound activates AMPK, which stimulates the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane, enhancing glucose uptake and exerting antidiabetic effects .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to inhibit osteoclast differentiation, which is crucial for bone resorption . This inhibition is beneficial in conditions like osteoporosis. This compound also stimulates glucose uptake in muscle cells by activating AMPK, which in turn promotes the translocation of GLUT4 to the plasma membrane . This action helps in improving insulin sensitivity and glucose metabolism, making this compound a potential therapeutic agent for diabetes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. This compound binds to and inhibits quinone oxidoreductase (PfNDH2), disrupting the electron transport chain in Plasmodium falciparum, which leads to its antimalarial effects . Additionally, this compound activates AMPK by promoting its phosphorylation, which subsequently stimulates the translocation of GLUT4 to the plasma membrane . This activation of AMPK is a key mechanism underlying this compound’s antidiabetic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has shown stability under various conditions, maintaining its activity over extended periods . Long-term studies have demonstrated that this compound continues to inhibit osteoclast differentiation and promote glucose uptake in muscle cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving diabetic mice, this compound was administered orally at doses ranging from 2 to 10 mg/kg for four weeks . The results showed a dose-dependent improvement in glucose tolerance and a decrease in plasma insulin concentration . At higher doses, this compound exhibited potential toxic effects, highlighting the importance of determining the optimal therapeutic dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with AMPK. By activating AMPK, this compound enhances glucose uptake and utilization in muscle cells . This activation also promotes fatty acid oxidation and inhibits lipogenesis, contributing to improved metabolic health . Additionally, this compound’s inhibition of PfNDH2 disrupts the electron transport chain in Plasmodium falciparum, leading to its antimalarial effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It stimulates the translocation of GLUT4 to the plasma membrane by activating AMPK . This translocation facilitates glucose uptake in muscle cells, enhancing cellular glucose metabolism .
Subcellular Localization
The subcellular localization of this compound is primarily influenced by its interaction with AMPK and GLUT4. Upon activation of AMPK, this compound promotes the translocation of GLUT4 to the plasma membrane, where it facilitates glucose uptake . This localization is crucial for this compound’s antidiabetic effects.
Preparation Methods
Nepodin can be extracted from the roots of Rumex japonicus and Rumex obtusifolius . The extraction process involves the use of solvents such as ethanol to isolate the compound from the plant material . The content of this compound in these plants varies, with Rumex japonicus showing a higher concentration compared to Rumex obtusifolius .
Chemical Reactions Analysis
Nepodin undergoes various chemical reactions, including oxidation and reduction. It has been shown to inhibit the enzyme quinone oxidoreductase (PfNDH2), which is involved in the electron transport chain of Plasmodium falciparum, the parasite responsible for malaria . This inhibition leads to the antimalarial activity of this compound .
Scientific Research Applications
Nepodin has several scientific research applications:
Chemistry: This compound is studied for its chemical properties and potential as a natural product for drug development.
Biology: It inhibits osteoclast differentiation, making it a potential candidate for treating osteoporosis.
Medicine: This compound has antidiabetic effects by stimulating the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane via activation of AMP-activated protein kinase (AMPK).
Comparison with Similar Compounds
Nepodin is unique due to its dual antidiabetic and antimalarial activities. Similar compounds include:
This compound stands out due to its ability to target multiple pathways, making it a versatile compound for various therapeutic applications.
Properties
IUPAC Name |
1-(1,8-dihydroxy-3-methylnaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-7-6-9-4-3-5-10(15)12(9)13(16)11(7)8(2)14/h3-6,15-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLHPCALHMPJHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)O)C(=C1C(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191280 | |
| Record name | Ethanone, 1-(1,8-dihydroxy-3-methyl-2-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3785-24-8 | |
| Record name | Nepodin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3785-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nepodin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003785248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Musizin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(1,8-dihydroxy-3-methyl-2-naphthalenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MUSIZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XST9SRR6X4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


